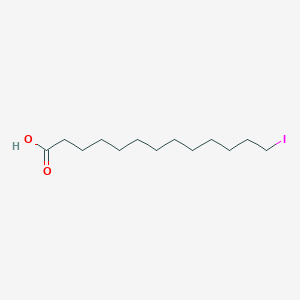
13-Iodotridecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Iodotridecanoic acid is a long-chain fatty acid with the molecular formula C13H25IO2. It is characterized by the presence of an iodine atom attached to the 13th carbon of the tridecanoic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-Iodotridecanoic acid typically involves the iodination of tridecanoic acid. One common method is the halogenation reaction, where tridecanoic acid is treated with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 13-Iodotridecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The iodine atom can be reduced to form tridecanoic acid.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of tridecanoic acid.
Substitution: Formation of hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
13-Iodotridecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in lipid metabolism and as a potential inhibitor of protein palmitoylation.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants
Mecanismo De Acción
The mechanism of action of 13-Iodotridecanoic acid involves its interaction with cellular membranes and proteins. The iodine atom enhances the lipophilicity of the molecule, allowing it to integrate into lipid bilayers. This integration can disrupt membrane integrity and affect protein function. Additionally, this compound may inhibit protein palmitoylation, a post-translational modification critical for protein localization and function .
Comparación Con Compuestos Similares
- 12-Iodododecanoic acid
- 14-Iodotetradecanoic acid
- Myristic acid
Comparison: 13-Iodotridecanoic acid is unique due to its specific chain length and the position of the iodine atom. Compared to 12-Iodododecanoic acid and 14-Iodotetradecanoic acid, it has a distinct balance of hydrophobic and hydrophilic properties, making it suitable for specific applications. Myristic acid, while similar in structure, lacks the iodine atom, which significantly alters its chemical reactivity and biological activity .
Propiedades
Número CAS |
71736-20-4 |
|---|---|
Fórmula molecular |
C13H25IO2 |
Peso molecular |
340.24 g/mol |
Nombre IUPAC |
13-iodotridecanoic acid |
InChI |
InChI=1S/C13H25IO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12H2,(H,15,16) |
Clave InChI |
ORYSZIOQZCKRGV-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCI)CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


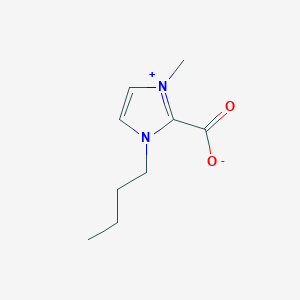
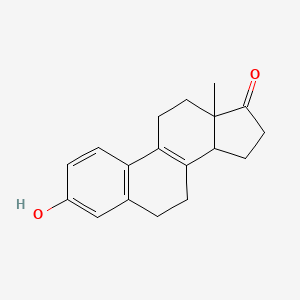
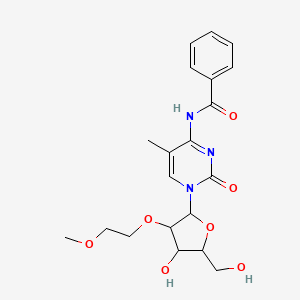
![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)
![4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B12285720.png)
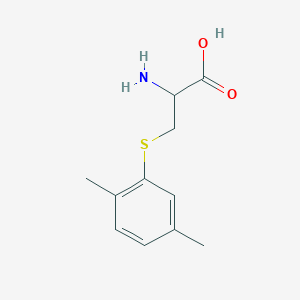
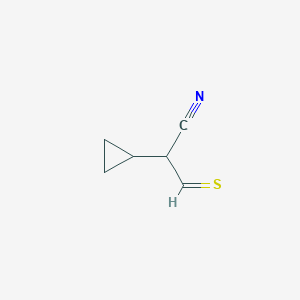
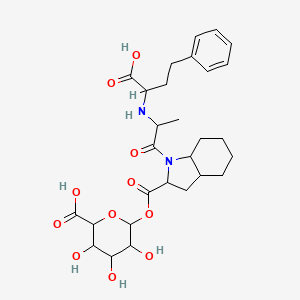
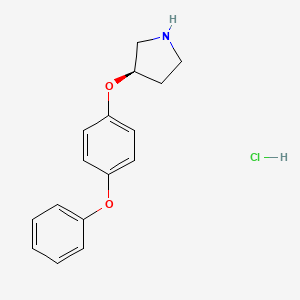
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)
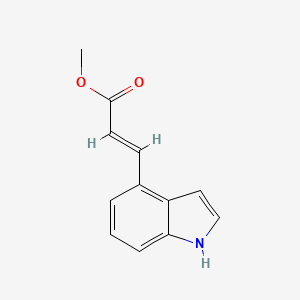
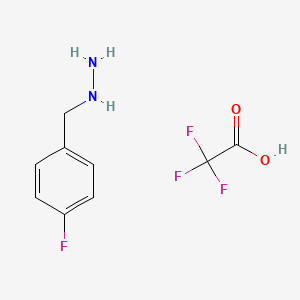
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12285762.png)
